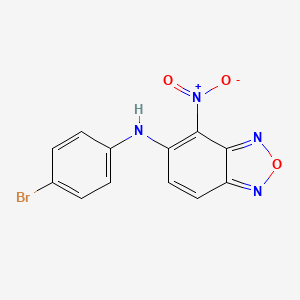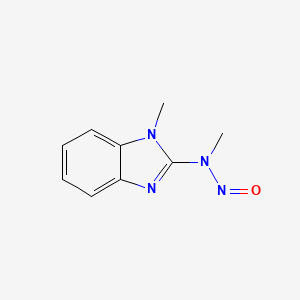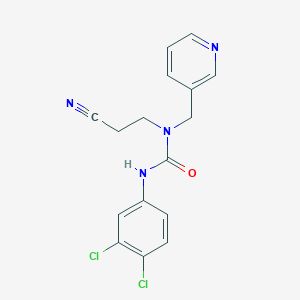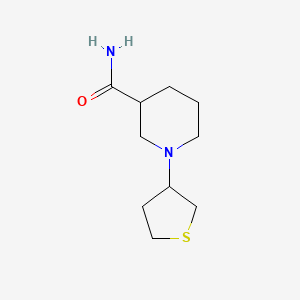
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is an organic compound that belongs to the class of benzoxadiazoles This compound is characterized by the presence of a bromophenyl group, a nitro group, and an amine group attached to the benzoxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves the following steps:
Bromination: The bromophenyl group is introduced via bromination reactions using bromine or bromine-containing reagents.
Amination: The amine group is introduced through amination reactions, often involving the use of amines and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of fluorescent dyes and sensors due to its photophysical properties.
Biological Research: It is employed in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the bromophenyl group can engage in hydrophobic interactions with biological molecules. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine: shares similarities with other benzoxadiazole derivatives such as:
Uniqueness
The presence of both a bromophenyl group and a nitro group in this compound makes it unique compared to other benzoxadiazole derivatives. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN4O3/c13-7-1-3-8(4-2-7)14-10-6-5-9-11(16-20-15-9)12(10)17(18)19/h1-6,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQWSKQVIPXYGNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C3=NON=C3C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49669171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,4-dimethoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4915517.png)

![(E)-3-[(3,5-dibromopyridin-2-yl)amino]-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B4915524.png)

![4-{[(4-chlorophenyl)thio]methyl}-N-(4-methoxybenzyl)benzamide](/img/structure/B4915542.png)
![2-{[4-(2-Carboxycyclohexanecarbonyloxy)butoxy]carbonyl}cyclohexane-1-carboxylic acid](/img/structure/B4915555.png)
![1-methoxy-3-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B4915559.png)

![3-[3-[bis(prop-2-enyl)amino]-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4915576.png)
![ethyl 6,6-dimethyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylate](/img/structure/B4915583.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-3-(1,2-oxazolidin-2-yl)propanamide](/img/structure/B4915593.png)
![N-[(E)-3-anilino-1-(1,3-benzodioxol-5-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide](/img/structure/B4915604.png)
![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B4915614.png)
